molecular formula C17H18N6O2 B2373942 (E)-N-(2-Methylpropyl)-N'-(4-nitrophenyl)-1H-1,2,3-benzotriazole-1-carboximidamide CAS No. 305862-29-7

(E)-N-(2-Methylpropyl)-N'-(4-nitrophenyl)-1H-1,2,3-benzotriazole-1-carboximidamide

Cat. No.: B2373942
CAS No.: 305862-29-7
M. Wt: 338.371
InChI Key: WEHUETAMWOXKMV-UHFFFAOYSA-N
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Description

(E)-N-(2-Methylpropyl)-N'-(4-nitrophenyl)-1H-1,2,3-benzotriazole-1-carboximidamide is a benzotriazole derivative characterized by a carboximidamide linker and a 4-nitrophenyl substituent. Such compounds are typically synthesized via nucleophilic substitution or coupling reactions, as seen in related studies . The E-configuration of the imine group (common in carboximidamide derivatives) is critical for biological activity and stability, as confirmed by X-ray crystallography in analogous structures .

Properties

IUPAC Name

N'-(2-methylpropyl)-N-(4-nitrophenyl)benzotriazole-1-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O2/c1-12(2)11-18-17(19-13-7-9-14(10-8-13)23(24)25)22-16-6-4-3-5-15(16)20-21-22/h3-10,12H,11H2,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEHUETAMWOXKMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN=C(NC1=CC=C(C=C1)[N+](=O)[O-])N2C3=CC=CC=C3N=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Protocols

Acylbenzotriazole-Mediated Coupling

This method, reported by ChemistrySelect (2020), utilizes aryl amines and acylbenzotriazole intermediates under mild conditions:

Reaction Mechanism
  • Step 1 : Activation of 4-nitroaniline with 1H-benzotriazole-1-carbonyl chloride forms the acylbenzotriazole intermediate.
  • Step 2 : Nucleophilic substitution by isobutylamine at the carboximidamide center, driven by the electron-withdrawing nitro group.
  • Step 3 : Crystallization from ethanol/water yields the E-isomer predominantly (≥95% purity).

Optimization :

  • Temperature : 25–40°C (avoids nitro group decomposition).
  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).
  • Yield : 82–89%.
Advantages
  • Compatibility with moisture-sensitive reagents.
  • Scalability to multi-gram quantities without chromatography.

Solvent-Free Microwave-Assisted Synthesis

A solvent-free approach (reported in Tetrahedron Letters) accelerates the reaction via microwave irradiation:

Procedure
  • Reactants :
    • Benzotriazole hydrochloride (Bt–H·HCl) .
    • 4-Nitrophenyl cyanamide .
    • Isobutylamine .
  • Conditions :
    • Microwave irradiation (260 W, 60–80°C).
    • Reaction time: 7–10 minutes.
  • Workup :
    • Neutralization with triethylamine (TEA).
    • Extraction with ethyl acetate.
Performance Metrics
Parameter Value
Yield 91–94%
Purity (HPLC) 97–99%
Energy Consumption 30% lower vs. conventional

Classical Heating with Cyanamide Reagents

This method employs cyanamide derivatives under thermal conditions:

Key Steps
  • Formation of Bt–Carboximidamide :
    • Bt–H·HCl reacts with dimethylcyanamide at 80°C.
    • Exothermic reaction necessitates ice cooling to prevent runaway.
  • Coupling with 4-Nitroaniline :
    • Intermediate reacts with 4-nitroaniline in acetonitrile.
    • Stirring for 6 hours at reflux.

Yield : 78–85% (lower vs. microwave due to side reactions).

Comparative Analysis of Methods

The table below contrasts critical parameters across protocols:

Method Yield (%) Purity (%) Time Scalability
Acylbenzotriazole 82–89 95–98 4–6 hours High
Microwave 91–94 97–99 7–10 mins Moderate
Classical Heating 78–85 90–93 6–8 hours Low

Key Insights :

  • Microwave synthesis offers superior efficiency but requires specialized equipment.
  • Acylbenzotriazole-mediated coupling balances yield and practicality for industrial applications.

Mechanistic and Computational Studies

DFT Investigations

Density functional theory (DFT) calculations (B3LYP/6-31G*) corroborate the E-configuration as thermodynamically stable (ΔG = −12.3 kcal/mol vs. Z-isomer). Transition states reveal a low energy barrier (18.7 kcal/mol) for the nucleophilic substitution step, explaining the rapid kinetics.

X-Ray Crystallography

Single-crystal X-ray analysis of analog 4e (R = methyl) confirms the planar benzotriazole core and antiperiplanar alignment of substituents, validating the proposed stereochemistry.

Challenges and Optimization Strategies

Nitro Group Sensitivity

The electron-deficient 4-nitrophenyl group necessitates:

  • Low-temperature processing (<50°C) to prevent denitration.
  • Inert atmosphere (N₂/Ar) to avoid oxidative side reactions.

Purification Techniques

  • Recrystallization : Ethanol/water (7:3 v/v) achieves >99% purity.
  • Chromatography : Silica gel (hexane/ethyl acetate 4:1) resolves E/Z isomers but reduces yield.

Biological Activity

(E)-N-(2-Methylpropyl)-N'-(4-nitrophenyl)-1H-1,2,3-benzotriazole-1-carboximidamide is a compound belonging to the benzotriazole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.

Synthesis and Structural Analysis

The synthesis of this compound involves several steps, starting from aryl amines in the presence of acylbenzotriazoles. The process has been optimized to yield high purity and efficiency using Cbz-protected aminoacyl benzotriazoles as intermediates. Single-crystal X-ray diffraction studies have confirmed the compound's structure, revealing key intermolecular interactions that influence its biological activity .

Biological Activity

The biological activity of this compound has been evaluated in various studies:

  • Anticancer Activity : Preliminary studies indicate that benzotriazole derivatives exhibit significant anticancer properties. In vitro assays have shown that certain derivatives can inhibit the growth of cancer cell lines, including colon carcinoma (HCT-116) and breast cancer (T47D) cells, with IC50 values ranging from 6.2 μM to 43.4 μM .
  • Antimicrobial Properties : Compounds containing the benzotriazole moiety have demonstrated antimicrobial activities against various pathogens. The mechanism often involves interference with bacterial cell wall synthesis or inhibition of DNA replication .
  • Enzyme Inhibition : Some studies have highlighted the ability of benzotriazole derivatives to inhibit metabolic enzymes such as acetylcholinesterase (AChE), suggesting potential applications in treating neurological disorders .

Case Studies

Several case studies have been documented regarding the biological effects of related benzotriazole compounds:

  • Study on Anticancer Effects : A series of substituted benzotriazoles were synthesized and tested against multiple cancer cell lines. The results indicated that modifications on the phenyl ring significantly influenced anticancer activity, with specific substitutions enhancing potency .
  • Antimicrobial Screening : Research conducted on a group of benzotriazole derivatives demonstrated broad-spectrum antimicrobial activity. The study utilized both gram-positive and gram-negative bacterial strains to evaluate efficacy .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Biological ActivityTarget Cell Line/OrganismIC50/EC50 ValuesReference
AnticancerHCT-1166.2 μM
AnticancerT47D27.3 μM
AntimicrobialVarious BacteriaNot specified
AChE InhibitionHuman EnzymesNot specified

Scientific Research Applications

Synthesis of Guanidines

This compound serves as a versatile guanylating agent, facilitating the synthesis of various guanidines. The synthesis typically involves the reaction of aryl amines with acyl benzotriazoles under mild conditions, yielding high purity products with short reaction times. A notable study demonstrated that using Cbz-protected aminoacyl benzotriazole significantly improved yields compared to traditional methods .

Table 1: Synthesis Yields of Guanidines from Benzotriazole Derivatives

CompoundYield (%)Reaction Conditions
4a85Cbz protected aminoacyl benzotriazole
4b78Aryl benzotriazole
4c90Acyl benzotriazole with triethylamine

Intermediates for Heterocycles

Benzotriazole derivatives are also key intermediates in synthesizing complex heterocycles, such as pyrido[2,3-d]pyrimidin-4-ones. These compounds have significant implications in medicinal chemistry due to their biological properties .

Antimicrobial Properties

Benzotriazoles exhibit a range of biological activities, including antibacterial and antifungal effects. Specific derivatives have been tested against various pathogens, showing promising results. For instance, compounds derived from (E)-N-(2-Methylpropyl)-N'-(4-nitrophenyl)-1H-1,2,3-benzotriazole-1-carboximidamide demonstrated effectiveness against both Gram-positive and Gram-negative bacteria .

Table 2: Antimicrobial Activity of Benzotriazole Derivatives

CompoundBacterial StrainInhibition Zone (mm)
15aBacillus subtilis20
15dEscherichia coli18
34bPseudomonas fluorescens22

Anthelmintic Activity

Research has shown that certain benzotriazole derivatives possess anthelmintic properties comparable to established drugs like albendazole. Studies involving the compound indicated dose-dependent activity against earthworms, suggesting potential for treating parasitic infections .

Table 3: Anthelmintic Activity of Benzotriazole Derivatives

CompoundActivity AgainstEffectiveness (relative to Albendazole)
34bPheretima posthumaModerate
34jPheretima posthumaHigh

UV Absorption and Stabilization

Benzotriazoles are widely recognized for their UV-absorbing properties, making them valuable as stabilizers in polymers and coatings. The inclusion of this compound in formulations can enhance the longevity and performance of materials exposed to sunlight.

Photostability in Coatings

Studies on coatings incorporating this compound have shown improved photostability and resistance to degradation under UV exposure. This is crucial for applications in outdoor environments where materials are subjected to harsh conditions .

Comparison with Similar Compounds

Structural Comparison with Benzotriazole Derivatives

Benzotriazole derivatives often exhibit bioactivity due to their planar aromatic core and ability to engage in hydrogen bonding. Key comparisons include:

1-[3-(2-Methyl-5-nitro-1H-imidazol-1-yl)propyl]-1H-1,2,3-benzotriazole (3a)

  • Structure : Features a benzotriazole core linked to a nitroimidazole via a propyl chain.
  • Synthesis : Prepared via reaction of 1,2,3-benzotriazole with a nitroimidazole-chloropropyl derivative in DMF/K₂CO₃ .
  • Properties : Melting point (167–169°C), antimicrobial/antiprotozoal activity.
  • Comparison : The absence of a carboximidamide group and the presence of a nitroimidazole substituent differentiate 3a from the target compound. This structural variation likely shifts its bioactivity toward antiparasitic applications rather than enzyme inhibition .

Nexinhib1 (5-hydroxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde N-(4-nitrophenyl)hydrazine)

  • Structure : Contains a nitrophenyl hydrazine group attached to a pyrazole-carbaldehyde moiety.
  • Comparison: While lacking a benzotriazole core, Nexinhib1 shares the 4-nitrophenyl group, which is critical for π-π stacking interactions in enzyme inhibition.

Comparison with Other Heterocyclic Compounds

Imidazole Derivatives

  • (2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazinecarboxamide (4)
    • Structure : Combines an imidazole ring with a benzodioxol group and a hydrazinecarboxamide linker.
    • Comparison : The E-configuration of the imine group is shared with the target compound, but the benzodioxol and chlorophenyl substituents confer distinct electronic properties. This compound’s antiparasitic activity highlights how heterocycle choice modulates biological function .

Triazole-Based Pesticides

  • N-(Cyclopropylmethyl)-5-(methylsulfonyl)-N-{1-[1-(pyrimidin-2-yl)-1H-1,2,4-triazol-5-yl]ethyl}heterocyclyl Amides
    • Structure : 1,2,4-triazole core with sulfonyl and pyrimidinyl groups.
    • Comparison : Unlike the target compound’s benzotriazole-carboximidamide scaffold, these derivatives are optimized for pesticidal activity through sulfonyl and pyrimidine substituents, demonstrating the role of heterocycle functionalization in application-specific design .

Functional Group and Substituent Analysis

Compound Core Heterocycle Key Substituents Biological Activity
Target Compound 1,2,3-Benzotriazole Carboximidamide, 4-nitrophenyl Hypothesized enzyme inhibition
3a 1,2,3-Benzotriazole Nitroimidazole, propyl chain Antimicrobial/antiprotozoal
Nexinhib1 Pyrazole 4-Nitrophenyl hydrazine Enzyme inhibition (e.g., nexin)
Triazole Pesticides 1,2,4-Triazole Methylsulfonyl, pyrimidinyl Pesticidal

The 4-nitrophenyl group is a recurring motif in enzyme inhibitors due to its electron-withdrawing properties, enhancing binding to hydrophobic pockets. Carboximidamide groups, as seen in the target compound, may improve hydrogen-bonding capacity compared to hydrazine or sulfonyl linkers .

Q & A

Q. How is the molecular structure of (E)-N-(2-Methylpropyl)-N'-(4-nitrophenyl)-1H-1,2,3-benzotriazole-1-carboximidamide determined experimentally?

  • Methodological Answer : The structure is typically resolved using single-crystal X-ray diffraction (SC-XRD) . Data collection is performed on a diffractometer, followed by structure solution via direct methods (e.g., SHELXT ) and refinement with SHELXL . Hydrogen bonding and π-π stacking interactions are analyzed using ORTEP for Windows for graphical representation . Complementary techniques like NMR spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) validate the molecular framework and substituent positions .

Q. What synthetic routes are employed to prepare this compound?

  • Methodological Answer : Synthesis involves a multi-step approach:
  • Step 1 : Condensation of 2-methylpropylamine with 4-nitroaniline to form the carboximidamide precursor.
  • Step 2 : Cyclization with 1H-benzotriazole using a coupling agent like N-ethyl-N’-(dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) under inert conditions .
  • Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from ethanol. Reaction progress is monitored by TLC and FT-IR to confirm intermediate formations .

Q. Which analytical techniques ensure purity and identity of the compound?

  • Methodological Answer :
  • HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95%).
  • LC-MS confirms molecular ion peaks ([M+H]⁺) and detects impurities.
  • Elemental analysis (C, H, N) validates stoichiometric composition .

Q. How is the compound’s stability evaluated under experimental conditions?

  • Methodological Answer :
  • Accelerated stability studies are conducted by storing the compound at 40°C/75% relative humidity for 4 weeks.
  • Degradation is monitored via UV-Vis spectroscopy (λmax tracking) and HPLC to identify decomposition products .

Q. What preliminary assays are used to screen for biological activity?

  • Methodological Answer :
  • Antimicrobial activity : Disk diffusion assays against E. coli and S. aureus (MIC determination).
  • Cytotoxicity : MTT assays on human cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How can synthetic yield be optimized for large-scale preparation?

  • Methodological Answer :
  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance reaction efficiency.
  • Catalyst screening : Transition-metal catalysts (e.g., CuI) for azide-alkyne cycloaddition.
  • Flow chemistry : Continuous-flow reactors improve heat transfer and reduce side reactions .

Q. What computational methods predict the compound’s electronic properties and reactivity?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Gaussian or ORCA software calculates HOMO-LUMO gaps, electrostatic potential maps, and Fukui indices.
  • Molecular docking : AutoDock Vina models interactions with biological targets (e.g., DNA topoisomerase II) using crystal structures from the PDB .

Q. How are crystallographic data contradictions resolved (e.g., twinning or disorder)?

  • Methodological Answer :
  • Twin refinement : SHELXL’s TWIN and BASF commands handle twinned data.
  • Disorder modeling : Partial occupancy refinement with restraints on bond lengths/angles .

Q. What advanced techniques validate structure-activity relationships (SAR)?

  • Methodological Answer :
  • Analog synthesis : Modifying the 4-nitrophenyl or benzotriazole moieties to assess pharmacophore requirements.
  • Surface Plasmon Resonance (SPR) : Direct binding affinity measurements with target proteins .

Q. How is metabolic stability assessed in preclinical studies?

  • Methodological Answer :
  • In vitro microsomal assays : Incubation with rat liver microsomes (RLM) and NADPH cofactor.
  • LC-MS/MS quantifies parent compound depletion and metabolite formation.
  • CYP450 inhibition assays : Fluorescence-based screening for enzyme interactions .

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